molecular formula C14H12Cl2N2O3S B5837292 N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide

N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide

Cat. No. B5837292
M. Wt: 359.2 g/mol
InChI Key: QORBNLILNYGALC-UHFFFAOYSA-N
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Description

N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide, also known as DTA-1, is a small molecule that has gained attention in recent years due to its potential therapeutic applications.

Mechanism of Action

N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide works by binding to GITR on the surface of T cells, which activates the cells and enhances their anti-tumor activity. This occurs through a complex signaling pathway that involves the activation of various intracellular signaling molecules, including NF-κB and MAPK. Additionally, this compound has been shown to inhibit the activity of regulatory T cells by binding to their surface receptors, which leads to their depletion and the subsequent activation of effector T cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vivo. In cancer models, this compound has been shown to enhance the proliferation and activation of T cells, leading to increased anti-tumor activity. In autoimmune models, this compound has been shown to inhibit the activity of regulatory T cells, leading to increased inflammation and immune activation. In infectious disease models, this compound has been shown to enhance the immune response to viral infections, leading to increased viral clearance and reduced viral load.

Advantages and Limitations for Lab Experiments

N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied for its potential therapeutic applications. Additionally, this compound has been shown to be effective in various animal models of disease, indicating its potential for translation to human clinical trials. However, this compound has some limitations for use in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for research on N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide. One area of focus is the development of more potent and selective analogs of this compound, which could enhance its therapeutic efficacy and reduce potential side effects. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for use in human clinical trials. Finally, research is needed to determine the potential applications of this compound in other diseases, such as inflammatory bowel disease and multiple sclerosis.

Synthesis Methods

N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form the imine, which is subsequently reduced with sodium borohydride to yield this compound.

Scientific Research Applications

N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. In cancer research, this compound has been shown to enhance the anti-tumor activity of T cells by targeting the glucocorticoid-induced TNF receptor (GITR), a protein that is expressed on the surface of T cells. In autoimmune disorders, this compound has been shown to inhibit the activity of regulatory T cells, which play a key role in suppressing the immune system. In infectious diseases, this compound has been shown to enhance the immune response to viral infections, such as influenza.

properties

IUPAC Name

[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c15-9-3-4-12(11(16)6-9)20-8-14(19)21-18-13(17)7-10-2-1-5-22-10/h1-6H,7-8H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORBNLILNYGALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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